

An In-depth Technical Guide to the Crystal Structure of Ferric Salicylate

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed technical overview of the crystal structure of **ferric salicylate**, a complex of significant interest in biochemical research and catalysis. The document focuses on the synthesis, experimental analysis, and crystallographic data of the primary mononuclear iron(III) salicylate complex, while also touching upon other related structures.

Introduction

Ferric salicylate complexes are formed through the coordination of iron(III) ions with salicylate ligands. These compounds are noteworthy for their applications in analytical chemistry for spectrophotometric analysis and have been investigated for their potential as iron chelators in pharmaceutical sciences.[1][2] The interaction between iron(III) and salicylic acid can result in various complex structures, depending on the reaction stoichiometry and conditions. This guide will primarily focus on the well-characterized octahedral complex, Fe[(HSal)(Sal)(H2O)2], for which a complete crystal structure has been determined.[1]

Synthesis and Crystallization

The synthesis of **ferric salicylate** crystals for structural analysis has been achieved through several methods, with gel crystallization being a particularly effective technique for obtaining single crystals suitable for X-ray diffraction.



Experimental Protocol: Gel Crystallization of Fe[(HSal)(Sal)(H2O)2][1]

- Gel Preparation: A solution of iron(II) nitrate is prepared in water and filtered.
 Tetramethoxysilane is then added to this solution under stirring.
- Solidification: The mixture is poured into a test tube and left to solidify over a period of four days. During this time, the top layer may change color and is subsequently removed.
- Crystallization: A solution of sodium salicylate in water (pH ≈ 5.5) is carefully layered on top
 of the gel.
- Crystal Growth: Microcrystalline material forms at the gel's surface over approximately five days. A single crystal of suitable size (e.g., 25 × 25 × 125 μm³) is then selected for singlecrystal X-ray diffraction analysis.[1][3]

It is noted that the starting material, Fe(II) nitrate, slowly oxidizes to Fe(III) during the reaction with salicylic acid.[1]

An alternative method involves the reaction of iron(III) chloride with salicylic acid in an ethanol solution.[4][5] Upon removal of the solvent, a hydrated iron(III) chloride salicylate crystal hydrate complex with a 1:1 stoichiometry, [FeC6H4OCOO]CI·H2O, is formed.[4][6]

Figure 1: Experimental workflow for the gel crystallization of Fe[(HSal)(Sal)(H2O)2].

Crystal Structure Analysis

The definitive method for elucidating the three-dimensional arrangement of atoms within a crystal is single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction[1][3]

- Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer.
- Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated. For Fe[(HSal)(Sal)(H2O)2], X-ray intensities were measured on a Bruker Proteum diffractometer.[3]



• Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are determined and refined to generate a final crystal structure model.

Figure 2: General workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data for Fe[(HSal)(Sal)(H2O)2]

The crystal structure of Fe[(HSal)(Sal)(H2O)2] is the first reported for an iron(III) salicylate without additional counterions.[1][2] The iron atom is in the +3 oxidation state, confirmed by bond-valence calculations.[1][3] The complex features an octahedral coordination geometry around the central iron atom.[1]

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C14H13FeO8
Formula Weight	365.10
Crystal System	Monoclinic
Space Group	P 21/n
a (Å)	7.9731(16)
b (Å)	10.038(2)
c (Å)	9.2086(18)
α (°)	90
β (°)	108.97(3)
γ (°)	90
Volume (ų)	696.8(3)
Z	2
Density (calculated) (g/cm³)	1.740



Data sourced from van der Horn et al. (2017).

The iron atom is located on a crystallographic inversion center.[1] The coordination sphere consists of two salicylate ligands and two water molecules.[1] One salicylate ligand is monoanionic (HSal-), while the other is di-anionic (Sal2-).[1][2] Due to the centrosymmetry of the complex, the acidic hydrogen atom is disordered between the two salicylate oxygen atoms.[1]

Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
Fe1-O2	1.925(6)	O2-Fe1-O3	83.1(2)
Fe1-O3	1.973(6)	O2-Fe1-O4	91.2(2)
Fe1-O4	2.092(6)	O3-Fe1-O4	88.9(2)

Data sourced from van der Horn et al. (2017). Atoms are numbered according to the original publication.

The Fe-O distances to the salicylate ligand are 1.925(6) Å and 1.973(6) Å, and the Fe-O distance to the water molecule is 2.092(6) Å.[1][3] The geometry of the FeO6 polyhedron shows only a very slight deviation from a perfect octahedron.[1] The two salicylate ligands coordinate in a bidentate chelate fashion, forming the equatorial plane of the octahedron, while the two water molecules occupy the axial positions.[1][2]

Other Ferric Salicylate Complexes

While Fe[(HSal)(Sal)(H2O)2] is well-characterized, other **ferric salicylate** complexes have been reported.

- [FeC6H4OCOO]Cl·H2O: This 1:1 complex is formed in ethanol solution from iron(III) chloride and salicylic acid.[4][6] In this complex, the salicylate ligand acts as a bidentate ligand.[4][6] [7]
- [Fe4O2(Sal)4(H2O)6]: A homotetranuclear iron(III) cluster with a "butterfly" arrangement of the four iron atoms has also been synthesized. This structure features μ3-oxo and salicylate bridges.[5]



Conclusion

The crystal structure of **ferric salicylate**, specifically the mononuclear complex Fe[(HSal)(Sal) (H2O)2], reveals a centrosymmetric octahedral geometry with both mono- and di-anionic salicylate ligands. The detailed crystallographic data presented provides a foundational understanding for researchers in medicinal chemistry and materials science. The synthesis and analytical workflows described herein offer a reproducible methodology for further investigation of this and related metallo-organic complexes. The existence of other complex forms, such as the 1:1 chloro-aqua complex and polynuclear clusters, highlights the rich coordination chemistry of iron(III) with salicylic acid.

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